N,N'-Bis-(4-chloro-phenyl)-malonamide
Description
Contextualization of Malonamide (B141969) Derivatives in Contemporary Chemical Sciences
Malonamide derivatives represent a significant class of organic compounds with diverse applications across the chemical sciences. dundee.ac.ukresearchgate.net They are recognized as "privileged chemical structures" in drug development, frequently serving as foundational scaffolds for creating peptidomimetics, chelating agents, and various therapeutic agents. researchgate.net The versatility of the malonamide core allows for extensive functionalization, leading to compounds with a wide array of biological and chemical properties. dundee.ac.ukresearchgate.net
In medicinal chemistry, these derivatives have been investigated for numerous therapeutic applications, including as anticancer, antidiabetic, and antimicrobial agents. researchgate.netnih.gov The ability of the malonamide structure to engage in hydrogen bonding and coordinate with metal ions also makes these compounds valuable in supramolecular chemistry and as ligands for metal extraction, particularly for lanthanides and actinides. researchgate.netosti.gov The synthesis of malonamide derivatives is an active area of research, with numerous methods developed to create these molecules from various starting materials, highlighting their adaptability across different scientific fields. dundee.ac.ukresearchgate.netresearchgate.net
Significance of N,N'-Bis-(4-chloro-phenyl)-malonamide as a Model Compound for Scholarly Investigation
This compound serves as a valuable model compound for several key areas of scholarly investigation. The presence of two symmetrical 4-chlorophenyl groups provides a platform for systematically studying the influence of halogen substituents on molecular structure, intermolecular interactions, and biological activity.
The chloro-substituent is an important feature in many pharmaceutical compounds, and its placement on the phenyl ring can significantly impact a molecule's properties. nih.govnih.gov Research on analogous compounds, such as N,N′-Bis(3-chlorophenyl)malonamide, has involved detailed crystallographic studies to understand how the position of the chlorine atom affects the molecular conformation and the crystal packing, which is driven by hydrogen bonds. nih.gov These studies provide insights into how subtle changes in the substitution pattern on the aromatic rings can dictate the solid-state architecture of the molecule.
Furthermore, compounds with similar dichlorophenyl structures have been explored for their potential antimicrobial and antifungal properties. ontosight.ai Therefore, this compound acts as a representative scaffold for investigating structure-activity relationships (SAR), where the impact of the specific chloro-substitution pattern on biological efficacy can be assessed. nih.gov Its symmetrical nature simplifies the analysis of spectroscopic data, such as NMR spectra, making it an ideal candidate for fundamental studies of molecular behavior and properties.
Overview of Key Research Areas and Methodologies
The investigation of this compound and related compounds typically involves a multidisciplinary approach, combining synthetic chemistry, structural analysis, and biological evaluation.
Key Research Areas:
Synthesis: The primary research area involves the development of efficient synthetic routes. A common method for synthesizing N,N'-disubstituted malonamides involves the reaction of malonic acid with the corresponding substituted aniline (B41778) (in this case, 4-chloroaniline). nih.gov Researchers aim to optimize reaction conditions to achieve high yields and purity.
Structural Characterization: A significant focus is placed on elucidating the precise three-dimensional structure of these molecules. This is crucial for understanding their physical properties and biological interactions.
Biological Activity Screening: Given that many malonamide derivatives exhibit biological effects, a key area of research is the evaluation of their potential as therapeutic agents. nih.govontosight.ai This includes screening for antibacterial, antifungal, antiviral, and anticancer activities. researchgate.netontosight.ainih.gov
Methodologies:
Synthesis and Purification: Standard organic synthesis techniques are employed, followed by purification methods such as recrystallization to obtain single crystals suitable for analysis. nih.gov
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the chemical structure and purity of the synthesized compounds. nih.govrsc.org
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.govrsc.org Studies on similar crystal structures provide detailed information on molecular conformation and packing. nih.govresearchgate.net
Computational Modeling: Density Functional Theory (DFT) and other computational methods are often used in conjunction with experimental data to study the vibrational modes and electronic properties of the molecules. osti.gov
| Compound Name |
|---|
| This compound |
| N,N′-Bis(3-chlorophenyl)malonamide |
| 4-chloroaniline (B138754) |
| Malonic acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N'-bis(4-chlorophenyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWFXRVMMDRCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333092 | |
| Record name | N,N'-Bis-(4-chloro-phenyl)-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17722-20-2 | |
| Record name | N,N'-Bis-(4-chloro-phenyl)-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Synthetic Pathways for N,N'-Bis-(4-chloro-phenyl)-malonamide
The creation of the this compound backbone relies on the formation of amide bonds between a malonic acid derivative and two equivalents of 4-chloroaniline (B138754).
The traditional and most direct method for synthesizing N,N'-bisarylmalonamides involves the condensation reaction between a substituted aniline (B41778) and a malonic acid derivative. Specifically, this compound is typically synthesized through the reaction of 4-chloroaniline with malonyl chloride.
In a related conventional synthesis for an isomeric compound, N,N'-bis(3-chlorophenyl)-malonamide, malonic acid was reacted with m-chloroaniline in dichloromethane. The mixture was stirred for several hours and then left for an extended period to allow for the completion of the reaction and solvent evaporation. The resulting product was then purified through a series of washes with water, sodium bicarbonate solution, and hydrochloric acid, followed by recrystallization from ethanol. nih.gov A similar principle applies to the synthesis of the 4-chloro-phenyl variant, where malonyl dichloride, a more reactive derivative of malonic acid, is reacted with 4-chloroaniline. researchgate.net This reaction typically proceeds by nucleophilic acyl substitution, where the amino group of the aniline attacks the carbonyl carbons of the malonyl chloride, leading to the formation of the diamide (B1670390) and elimination of hydrogen chloride.
To improve upon the often lengthy reaction times and moderate yields of conventional methods, optimized protocols utilizing microwave irradiation have been explored for various organic syntheses. nih.govlpnu.ua Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours or days to mere minutes, while also increasing product yields and purity. nih.govresearchgate.netnih.gov
For example, in the synthesis of certain chalcone (B49325) dyes, microwave irradiation reduced the reaction time from 3 days to 30 minutes and improved the isolated yield significantly. nih.gov Similarly, the synthesis of α-ketoamide and bis-(α-ketoamide) derivatives demonstrated that microwave irradiation offered considerable advantages over classical methods in terms of reaction time, solvent quantity, and product yield. nih.gov For the synthesis of this compound, a microwave-assisted protocol would involve combining 4-chloroaniline and malonyl chloride in a suitable solvent within a microwave reactor. The application of controlled microwave energy would be expected to accelerate the amide bond formation, leading to a more efficient and rapid synthesis compared to conventional heating methods. nih.gov
The efficiency of a synthetic protocol is a critical factor, measured by parameters such as reaction time, product yield, and purity. Comparing conventional and microwave-assisted methods for analogous amide syntheses highlights the significant advantages of the latter.
Conventional methods, while reliable, can be time-consuming and may result in lower yields due to prolonged reaction times and the potential for side-product formation. nih.gov In contrast, microwave-assisted synthesis consistently demonstrates the ability to produce higher yields in substantially shorter time frames. nih.gov The table below provides a comparative overview based on data from analogous reactions, illustrating the potential improvements for the synthesis of this compound.
| Method | Typical Reaction Time | Typical Yield | Reference |
|---|---|---|---|
| Conventional Heating | 3 - 74 hours | 64% - 81% | nih.govnih.gov |
| Microwave-Assisted | 3 - 30 minutes | 87% - 90% | nih.govresearchgate.netnih.gov |
Structural Modification and Derivatization Strategies
The core structure of this compound serves as a scaffold for further chemical modification. Derivatization can be achieved by altering the substituents on the aryl rings or by introducing new functional groups and bridging units.
Researchers have successfully synthesized a range of N,N'-bisarylmalonamide analogues, including those with different halogen substitutions or other functional groups on the phenyl rings. Examples include:
N,N'-Bis(3-chloro-phenyl)-malonamide : Synthesized using m-chloroaniline. nih.gov
N,N'-Bis(2,4-dichloro-phenyl)-malonamide : Prepared from 2,4-dichloroaniline. ontosight.aichemspider.com
N1,N3-Bis(4-fluoro-phenyl)-malonamide : Synthesized using 4-fluoroaniline. ontosight.ai
N,N'-Bis(4-ethoxyphenyl)malonamide : Obtained from the condensation of 4-ethoxyaniline and diethylmalonate. researchgate.net
These examples demonstrate the versatility of the synthetic method to accommodate a variety of substituted anilines, leading to a library of related compounds.
| Analogue Name | Aryl Substituent | Starting Aniline | Reference |
|---|---|---|---|
| This compound | 4-Chloro | 4-chloroaniline | - |
| N,N'-Bis(3-chloro-phenyl)-malonamide | 3-Chloro | m-chloroaniline | nih.gov |
| N,N'-Bis(2,4-dichloro-phenyl)-malonamide | 2,4-Dichloro | 2,4-dichloroaniline | ontosight.ai |
| N1,N3-Bis(4-fluoro-phenyl)-malonamide | 4-Fluoro | 4-fluoroaniline | ontosight.ai |
| N,N'-Bis(4-ethoxyphenyl)malonamide | 4-Ethoxy | 4-ethoxyaniline | researchgate.net |
Beyond modifying the aryl substituents, the malonamide (B141969) scaffold can be further functionalized. This can involve introducing bridging units between the two aryl moieties or adding new functional groups to the core structure. For instance, N,N'-bis(4-ethoxyphenyl)malonamides have been used as precursors to synthesize CH2-bridged bis(amidines) by reacting them with various anilines in the presence of an acid catalyst. researchgate.net Another approach involves the synthesis of derivatives bearing specific functional groups to impart new properties. For example, research on other heterocyclic systems has shown the successful introduction of bis(carboxymethyl)amino groups onto a core structure via a multi-step synthesis involving microwave-assisted cyclodehydration followed by substitution and hydrolysis. mdpi.com Such strategies could potentially be adapted to modify the this compound structure, opening avenues for new derivatives with tailored functionalities.
Formation of Schiff Bases from Malonamide Scaffolds
The synthesis of Schiff bases from malonamide scaffolds represents a significant chemical transformation. Although not a traditional Schiff base formation involving a free aldehyde or ketone, analogous compounds such as N,N′-bis(4-ethoxyphenyl) malonamide can undergo condensation reactions with various substituted aromatic amines to yield the corresponding Schiff bases. iosrjournals.org This process typically involves heating the malonamide with the desired amine, often in a suitable solvent. wjpsonline.com
The general mechanism for Schiff base formation proceeds via a two-step pathway: nucleophilic addition followed by dehydration. researchgate.netresearchgate.net The amine acts as a nucleophile, attacking the carbonyl carbon of the amide. This is followed by the elimination of a water molecule to form the characteristic imine or azomethine (-C=N-) group. iosrjournals.orgresearchgate.net The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. wjpsonline.com However, the acid concentration must be carefully controlled, as excessive acidity can protonate the amine nucleophile, rendering it unreactive. wjpsonline.com
Table 1: Representative Reaction for Schiff Base Formation
| Reactant 1 | Reactant 2 | Product Type | Key Functional Group |
|---|---|---|---|
| Malonamide Scaffold | Aromatic Amine | Schiff Base | Imine (-C=N-) |
Detailed research findings indicate that the stability of the resulting Schiff base is influenced by its structure. Those derived from aromatic aldehydes or ketones with effective conjugation are generally more stable than their aliphatic counterparts. wjpsonline.com
Conversion to Malonamide-Derived Bis(amidine)s
A noteworthy transformation of the malonamide scaffold is its direct conversion into bis(amidine)s. Research on the related N,N'-bis(4-ethoxyphenyl)malonamides has demonstrated that these compounds can be directly transformed into the corresponding bis(amidine)s. iosrjournals.org This reaction is achieved by treating the malonamide with various anilines in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). iosrjournals.org This method provides a direct route to CH₂-bridged bis(amidine)s, bypassing the need to first convert the amide into a more reactive intermediate like an imidoyl chloride. iosrjournals.org
Amidines are a class of compounds characterized by the -C(=NH)NH₂ functional group and are valuable in coordination chemistry and as synthetic intermediates. researchgate.net The direct conversion from a stable and accessible precursor like a malonamide enhances their utility.
Table 2: Direct Conversion of Malonamide to Bis(amidine)
| Reactant 1 | Reagent | Catalyst | Product |
|---|---|---|---|
| N,N'-diaryl malonamide | Aniline | H₂SO₄ (catalytic) | Bis(amidine) |
Mechanistic Studies of Reaction Pathways
The reaction pathways for the transformation of N,N'-diaryl malonamides are governed by the inherent electronic and structural properties of the molecule. Mechanistic studies, including crystallographic analysis of related compounds, provide insight into this reactivity.
Structural analysis of N,N′-Bis(3-chlorophenyl)malonamide, a close isomer of the title compound, reveals key conformational features. researchgate.net In the crystal structure, the amide groups are nearly coplanar with their adjacent phenyl rings. researchgate.net This planarity suggests electronic conjugation between the amide nitrogen lone pair and the aromatic system. Furthermore, the molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds. researchgate.net These structural characteristics, particularly the accessibility of the amide carbonyls and the potential for hydrogen bonding, are crucial in dictating the molecule's interaction with reagents.
In the acid-catalyzed conversion to bis(amidines), the reaction mechanism is initiated by the protonation of the amide carbonyl oxygen. This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an aniline molecule. A tetrahedral intermediate is formed, which then undergoes a series of proton transfer and elimination steps. The departure of a water molecule, facilitated by the acidic environment, leads to the formation of the amidine functional group. This process occurs at both amide sites to yield the final bis(amidine) product.
For the formation of Schiff bases, a similar mechanism involving the activation of the amide carbonyl is plausible. The nucleophilic attack by an amine on the carbonyl carbon initiates the reaction, leading to a tetrahedral intermediate which subsequently eliminates water to form the imine bond.
Advanced Structural Characterization and Crystallographic Analysis
Single Crystal X-ray Diffraction Studies of N,N'-Bis-(4-chloro-phenyl)-malonamide
Detailed single-crystal X-ray diffraction studies are crucial for determining the exact molecular geometry and supramolecular architecture of this compound. The following subsections discuss the anticipated structural features based on the analysis of its 3-chloro isomer, which crystallizes in the monoclinic space group with two independent molecules in the asymmetric unit.
The planarity of the amide and phenyl groups, and the dihedral angles between them, are critical parameters defining the molecular shape. In N,N'-Bis-(3-chloro-phenyl)-malonamide, each amide group is nearly coplanar with the adjacent phenyl ring. For the two independent molecules in the asymmetric unit, the dihedral angles between the amide groups and the phenyl rings are 10.5 (2)° and 8.7 (2)° for the first molecule, and 9.0 (2)° and 9.6 (2)° for the second nih.gov. The planes of the two amide groups within each molecule are inclined at angles of 83.4 (1)° and 87.4 (1)° respectively nih.gov. A similar near-coplanarity of the amide and phenyl groups, and a significant twist between the two amide planes, is expected for this compound.
| Parameter | Molecule 1 | Molecule 2 |
|---|---|---|
| Dihedral Angle (Amide 1 - Phenyl 1) | 10.5 (2)° | 9.0 (2)° |
| Dihedral Angle (Amide 2 - Phenyl 2) | 8.7 (2)° | 9.6 (2)° |
| Angle between Amide Planes | 83.4 (1)° | 87.4 (1)° |
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| N1—H1N···O3 | 0.84 (2) | 2.11 (2) | 2.950 (3) | 176 (3) |
| N2—H2N···O4i | 0.87 (2) | 2.11 (2) | 2.961 (3) | 169 (3) |
| N3—H3N···O1ii | 0.85 (2) | 2.09 (2) | 2.939 (3) | 173 (2) |
| N4—H4N···O2 | 0.85 (2) | 2.12 (2) | 2.947 (3) | 168 (3) |
Symmetry codes: (i) x, -1+y, z; (ii) x, 1+y, z
Polymorphism and Crystal Engineering Considerations
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. The potential for this compound to exhibit polymorphism would depend on the flexibility of its molecular conformation and the variety of intermolecular interactions it can form. Factors such as solvent of crystallization, temperature, and pressure could lead to different packing arrangements and, consequently, different physical properties. The study of its crystal structure is a prerequisite for any crystal engineering efforts aimed at designing new solid forms with desired properties. By understanding the key intermolecular interactions, it may be possible to co-crystallize it with other molecules to form novel multi-component crystals with tailored functionalities.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of compounds like N,N'-Bis-(4-chloro-phenyl)-malonamide with high accuracy. DFT calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. acu.edu.inresearchgate.net
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. acu.edu.in For this compound, this process involves calculating the bond lengths, bond angles, and dihedral (torsion) angles that define its structure.
Conformational analysis reveals the different spatial arrangements (conformers) of the molecule and their relative stabilities. Studies on structurally similar molecules, such as the meta-isomer N,N'-Bis(3-chlorophenyl)malonamide, show that the amide groups tend to be nearly coplanar with their adjacent phenyl rings. nih.gov This planarity is due to the delocalization of the nitrogen lone pair electrons into the carbonyl group and the aromatic system. For the 4-chloro isomer, it is expected that the two (4-chlorophenyl)amino moieties can rotate around the central malonamide (B141969) core. The key dihedral angles, which describe the orientation of the phenyl rings relative to the amide planes, would be determined to identify the lowest energy conformer. nih.gov In related structures, intermolecular N–H···O hydrogen bonding is a significant factor in stabilizing the crystal lattice. nih.gov
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic properties of a molecule are described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. irjweb.comnih.gov
A small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. mdpi.comnih.gov For this compound, the HOMO is expected to be distributed across the π-systems of the two 4-chlorophenyl rings and the amide groups, which are the most electron-rich regions. The LUMO would also likely be delocalized over this conjugated system. researchgate.net DFT calculations provide the precise energy values for these orbitals, allowing for the quantification of the energy gap and other reactivity descriptors. conicet.gov.ar
| Parameter | Description | Expected Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |
| ΔE (Energy Gap) | ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |
Prediction of Spectroscopic Parameters (e.g., GIAO NMR, Vibrational Frequencies)
DFT calculations are a reliable tool for predicting spectroscopic data, which can be used to interpret and assign experimental spectra.
Vibrational Frequencies: Theoretical calculations of vibrational frequencies help in the analysis of infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the optimized molecular structure, each vibrational mode can be assigned to specific atomic motions, such as stretching, bending, or torsion. nih.govcyberleninka.ru For this compound, key vibrational modes would include N-H stretching (typically around 3300-3500 cm⁻¹), C=O stretching of the amide group (around 1650-1700 cm⁻¹), C-Cl stretching, and various aromatic C-C and C-H vibrations. nih.govsci-hub.se
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is frequently used with DFT to predict nuclear magnetic resonance (NMR) chemical shifts (δ). modgraph.co.uk This method calculates the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). researchgate.net The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. nih.gov
| Spectroscopic Parameter | Typical Calculation Method | Information Provided |
| Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311G) | Corresponds to IR and Raman peaks for functional groups (N-H, C=O, C-Cl). nih.gov |
| ¹H NMR Chemical Shifts (ppm) | DFT/GIAO | Predicts the resonance of protons in different chemical environments. modgraph.co.uk |
| ¹³C NMR Chemical Shifts (ppm) | DFT/GIAO | Predicts the resonance of carbon atoms in the aromatic rings, carbonyl, and methylene (B1212753) groups. researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential values. MEP maps are used to identify regions that are rich or deficient in electrons, which in turn helps predict the sites for electrophilic and nucleophilic attack. acu.edu.inuni-muenchen.de
Solvent Effects Modeling (e.g., CPCM)
Chemical reactions and properties are often significantly influenced by the solvent environment. Computational models like the Polarizable Continuum Model (PCM), and specifically the Conductor-like Polarizable Continuum Model (CPCM), are used to simulate these effects. researchgate.netresearchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. This approach allows for the calculation of how the solvent affects the molecule's geometry, electronic structure, and properties like UV-Vis absorption spectra. researchgate.netrsc.org Applying a CPCM model to this compound would reveal how its stability and electronic properties, such as the HOMO-LUMO gap, change in different solvents.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the interactions between orbitals within a molecule, providing a detailed picture of bonding and charge delocalization. nih.gov It transforms the calculated wave function into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. researchgate.net
A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). researchgate.net This energy value measures the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Higher E(2) values indicate stronger interactions. nih.gov
For this compound, significant NBO interactions would be expected, including:
n → π : Delocalization of the lone pairs (n) on the amide oxygen and nitrogen atoms into the antibonding (π) orbitals of the carbonyl groups and the aromatic rings. This hyperconjugative interaction is crucial for the stability of the amide linkage and the planarity of the system.
π → π *: Delocalization between the π-orbitals of the phenyl rings and the C=O bonds, indicating the extent of conjugation throughout the molecule.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |
| LP (O) | π* (C=O) | Illustrative Value | Intramolecular charge transfer, resonance stabilization. |
| LP (N) | π* (C=O) | Illustrative Value | Amide resonance, contributes to planar geometry. |
| LP (N) | π* (C-C)Aryl | Illustrative Value | Delocalization of nitrogen lone pair into the phenyl ring. |
| π (C=C)Aryl | π* (C=O) | Illustrative Value | Conjugation between the phenyl ring and the amide group. |
Note: The E(2) values in this table are illustrative examples of the type of data generated by an NBO analysis.
This analysis provides quantitative insight into the electronic interactions that govern the molecule's structure and reactivity. nih.gov
Quantification of Intramolecular Interactions and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a key computational method used to understand the intramolecular landscape of a molecule, including hyperconjugative interactions that contribute to its stability. In this compound, hyperconjugation involves the delocalization of electron density from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis-type NBOs.
Further delocalization can occur from the oxygen lone pairs (nO) to the antibonding orbital of the C-N bond (σ*C-N), and from the π-orbitals of the chlorophenyl rings to the amide system. The stabilizing energy (E(2)) associated with these donor-acceptor interactions can be quantified using second-order perturbation theory within the NBO framework. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.
Table 1: Postulated Major Hyperconjugative Interactions in this compound and Their Significance
| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) (Anticipated Range) | Significance |
| n(N) | π(C=O) | High | Contributes to amide resonance and planarity. |
| n(O) | σ(C-N) | Moderate | Influences bond strength and electronic distribution. |
| π(C=C) of phenyl ring | π(C=O) | Moderate to Low | Indicates electronic communication between the aryl and malonamide moieties. |
| n(Cl) | σ(C-C) of phenyl ring | Low | Minor contribution to the stability of the chlorophenyl group. |
Analysis of Charge Transfer and Delocalization
The electronic structure of this compound is characterized by significant charge transfer and delocalization, which can be analyzed through various computational approaches, including NBO and Mulliken population analysis. These analyses provide a quantitative picture of the electron distribution across the molecule.
The presence of electronegative chlorine and oxygen atoms, coupled with the delocalized π-systems of the phenyl rings and the amide functionalities, creates a molecule with a distinct charge distribution. The carbonyl oxygens and chlorine atoms are expected to carry partial negative charges, while the carbonyl carbons and the nitrogen-bonded hydrogen atoms will be electron-deficient, bearing partial positive charges.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. This analysis allows for the identification of atoms within a molecule and the characterization of the chemical bonds between them based on the topology of the electron density, ρ(r).
Key to this analysis are the bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide insight into the nature of the chemical bond.
For this compound, QTAIM analysis would be expected to reveal the following:
Covalent Bonds: The C-C, C-H, C-N, C=O, and C-Cl bonds would be characterized by a high value of ρ(r) and a negative value of ∇²ρ(r) at the BCP, indicative of shared-shell interactions.
Intramolecular Hydrogen Bonds: The possibility of weak intramolecular hydrogen bonds, for example between the N-H group and a carbonyl oxygen of the other amide group, could be investigated. Such an interaction would be identified by the presence of a bond path and a BCP between the hydrogen and the oxygen atom. The characteristics of this BCP (low ρ(r) and positive ∇²ρ(r)) would classify it as a closed-shell interaction, typical of hydrogen bonds.
Table 2: Expected QTAIM Parameters for Selected Bonds in this compound
| Bond | Expected ρ(r) at BCP (a.u.) | Expected ∇²ρ(r) at BCP (a.u.) | Bond Character |
| C=O | High | Negative | Covalent (polar) |
| C-N (amide) | Moderate | Negative | Covalent (polar) |
| N-H | Moderate | Negative | Covalent (polar) |
| C-Cl | Moderate | Negative | Covalent (polar) |
| Possible N-H···O (intramolecular) | Low | Positive | Hydrogen Bond (closed-shell) |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode of a small molecule ligand to the active site of a target protein.
While the specific biological targets of this compound are not extensively documented, related malonamide derivatives have been investigated as inhibitors of various enzymes. For instance, malonamides have been explored as inhibitors of enzymes such as Factor Xa, a key protein in the blood coagulation cascade.
A hypothetical molecular docking simulation of this compound into the active site of a relevant enzyme, such as a serine protease, would aim to:
Identify the most stable binding pose of the ligand within the enzyme's active site.
Quantify the binding affinity, typically expressed as a docking score or binding energy (e.g., in kcal/mol).
Elucidate the key intermolecular interactions stabilizing the ligand-protein complex. These interactions could include hydrogen bonds, hydrophobic interactions, and π-π stacking.
In a hypothetical scenario, the N-H groups of the malonamide could act as hydrogen bond donors to acceptor residues in the active site, while the carbonyl oxygens could act as hydrogen bond acceptors. The chlorophenyl rings could engage in hydrophobic and/or π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan within the binding pocket. The chlorine atoms might also participate in halogen bonding, a specific type of non-covalent interaction.
Table 3: Potential Intermolecular Interactions of this compound in a Hypothetical Enzyme Active Site
| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |
| N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine |
| C=O | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Histidine |
| Chlorophenyl Ring | Hydrophobic Interaction, π-π Stacking | Leucine, Isoleucine, Valine, Phenylalanine, Tyrosine, Tryptophan |
| Chlorine Atom | Halogen Bond, Hydrophobic Interaction | Electron-rich atoms (e.g., backbone carbonyl oxygen), hydrophobic residues |
Biological Activity and Pharmacological Research
Anti-HIV-1 Activity
The Human Immunodeficiency Virus Type 1 (HIV-1) relies on several key enzymes for its replication cycle, making them prime targets for antiviral drug development. nih.govnih.gov Among these, HIV-1 integrase and reverse transcriptase are critical for the virus's ability to integrate its genetic material into the host cell and replicate. nih.govnih.gov
Inhibition of HIV-1 Integrase Enzyme
HIV-1 integrase is an essential enzyme for the replication of the retrovirus, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.govnih.gov This function, which has no equivalent in human cells, makes it a highly attractive target for selective anti-AIDS therapies. nih.gov The process involves two main catalytic activities: an endonucleolytic cleavage at the 3'-ends of the viral DNA (known as 3'-processing) and the subsequent strand transfer reaction that inserts the viral DNA into the host chromosome. nih.gov A wide array of compounds have been investigated as potential inhibitors of this enzyme. nih.govnih.gov However, based on the available scientific literature, no specific studies detailing the inhibitory activity of N,N'-Bis-(4-chloro-phenyl)-malonamide against the HIV-1 integrase enzyme have been reported.
Structure-Activity Relationships (SAR) in HIV-1 Integrase Inhibition
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and specificity of drug candidates. For HIV-1 integrase inhibitors, SAR studies have explored how modifications to different chemical scaffolds influence their ability to inhibit the enzyme. nih.govnih.gov These studies have been crucial in the development of potent inhibitors by identifying the key chemical features and substitutions that enhance binding to the enzyme's active site. nih.gov Research has focused on various classes of compounds, such as diketoacids and polyhydroxylated aromatics. nih.govresearchgate.net Despite the extensive research in this area, SAR studies specifically involving this compound or closely related diarylmalonamides as HIV-1 integrase inhibitors are not described in the reviewed literature.
Antimicrobial and Antibacterial Spectrum
The emergence of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a significant threat to public health. semanticscholar.orgmdpi.com This has spurred research into new classes of antibacterial agents to combat these resilient pathogens.
Efficacy against Gram-Positive and Gram-Negative Bacteria
Research into the antimicrobial properties of various chemical structures has shown that certain synthetic compounds exhibit activity against both Gram-positive and Gram-negative bacteria. ijpbs.comnih.govnih.gov Studies on malonamide (B141969) derivatives have indicated their potential as a new class of antibacterial agents. semanticscholar.org One study synthesized a series of 24 malonamide derivatives and evaluated their efficacy. While the primary focus was on MRSA (a Gram-positive bacterium), the broader spectrum activity was also considered. The core structure of malonamide allows for substitutions that can influence its antibacterial potency and spectrum. For instance, the presence of electron-withdrawing groups, such as chlorine atoms on the phenyl rings, was found to be important for activity against S. aureus. semanticscholar.org However, specific data on the efficacy of this compound against a wide range of Gram-positive and Gram-negative bacteria is not detailed in the examined studies. The activity of related compounds suggests that the diarylmalonamide scaffold is a promising area for the development of new antibiotics.
Evaluation against Specific Pathogens (e.g., Methicillin-Resistant Staphylococcus aureus)
Methicillin-resistant Staphylococcus aureus (MRSA) is a virulent pathogen responsible for numerous infections that are difficult to treat with conventional antibiotics. semanticscholar.orgnih.gov Research has specifically explored malonamide derivatives as potential antibiotics against MRSA. semanticscholar.org A study on this class of compounds found that derivatives with asymmetric and symmetric substituents on the malonate scaffold possessed antibacterial activity. The presence of dichloride substituents on the phenyl ring was shown to increase activity compared to monochloride substituents. semanticscholar.org
One key finding was the importance of an ethane (B1197151) chloride group connected to the central malonate structure for activity against S. aureus NCTC8325. The replacement of this group with more rigid structures like benzyl (B1604629) or flexible ones like allyl groups led to a reduction in antibacterial activity, possibly due to steric effects or loss of interaction with the target. semanticscholar.org
The inhibitory potency of several synthesized malonamide derivatives against both a standard S. aureus strain and an MRSA strain was evaluated. The results, shown in the table below, indicate that these compounds have potential as anti-MRSA agents.
| Compound ID | Modification on Malonate Scaffold | Substituent on Phenyl Ring | MIC (µg/mL) vs S. aureus NCTC8325 | MIC (µg/mL) vs MRSA ATCC33592 |
|---|---|---|---|---|
| 26 | 2-chloroethyl | 3,5-dichloro | 12.5 | 12.5 |
| 27 | 2-chloroethyl | 4-nitro-3-(trifluoromethyl) | 12.5 | 12.5 |
| 28 | 2-chloroethyl | Asymmetric: 3,5-dichloro & 3,5-dichloro | 12.5 | 12.5 |
| 29 | 2-chloroethyl | Asymmetric: 3,5-dichloro & 4-nitro-3-(trifluoromethyl) | 12.5 | 12.5 |
| 33 | Cyclopropyl | 3,5-dichloro | >50 | >50 |
| 36 | Allyl | 3,5-dichloro | 25 | 25 |
| 37 | Benzyl | 3,5-dichloro | 25 | 25 |
| 38 | Allyl | 4-nitro-3-(trifluoromethyl) | 25 | 25 |
| 39 | Benzyl | 4-nitro-3-(trifluoromethyl) | 25 | 25 |
These findings suggest that specific structural features, particularly the substituents on both the central scaffold and the phenyl rings, are crucial for the anti-MRSA activity of malonamide derivatives. semanticscholar.org
Antifungal and Antiviral Activity Potential
While direct and extensive research on the antifungal and antiviral properties of this compound is not widely documented in publicly available literature, the structural components of the molecule suggest a potential for such activities. Compounds containing a malonamide backbone, particularly those with dichlorophenyl groups, have been investigated for their biological activities. mdpi.com The presence of these chemical features indicates that this compound could interact with biological targets such as enzymes or proteins in fungal or viral pathogens. mdpi.com
Further research into analogous compounds supports this potential. For instance, various N-phenylbenzamide derivatives have been shown to exhibit broad-spectrum antiviral effects. nih.gov Similarly, sulfonamide derivatives containing a 4-chlorophenyl group have demonstrated activity against the tobacco mosaic virus. nih.gov In the realm of antifungal research, nicotinamide (B372718) derivatives have been identified as possessing significant antifungal properties. arabjchem.org Arylsulfonamide-based compounds have also been screened for their activity against various Candida species. nih.gov The fungicidal and antibiofilm activity of other chloro-N-phenyl substituted compounds against fluconazole-resistant Candida strains further underscores the potential of this class of molecules. mdpi.com
These findings from structurally related compounds suggest that this compound is a candidate for future antifungal and antiviral screening.
Other Bioactivities
Antihistaminic Properties of Malonamide Derivatives
Based on the available scientific literature, there is no direct evidence to suggest that this compound or other malonamide derivatives possess antihistaminic properties. Research into antihistaminic compounds has largely focused on other chemical scaffolds, such as N-heterocyclic 4-piperidinamines and various benzamide (B126) and cyanoguanidine derivatives. pharmainfonepal.comnih.govnih.gov
Investigation as Kappa Opioid Receptor Agonists
A significant area of investigation for malonamide derivatives has been their activity at opioid receptors. Notably, a novel series of malonamide derivatives has been synthesized and identified as potent and selective kappa opioid receptor agonists. pharmainfonepal.com The kappa opioid receptor (KOR) is a G protein-coupled receptor involved in mediating analgesia, diuresis, and sedation, and its agonists are of interest for their potential therapeutic applications. The discovery of malonamide derivatives as KOR agonists highlights a promising avenue for the development of new therapeutics targeting this receptor. pharmainfonepal.com
Mechanism of Action at the Molecular Level
Elucidation of Compound-Target Interactions, particularly Proteins
The molecular mechanism of action for this compound is not yet fully elucidated. However, studies on structurally analogous compounds provide insights into potential compound-target interactions. For example, research on phenyl bis-sulfonamide inhibitors has revealed their ability to bind to the Kelch-like ECH-associated protein 1 (Keap1) and disrupt the Keap1-Nrf2 protein-protein interaction. These inhibitors bind to Keap1 in a "peptidomimetic" conformation, mimicking the natural interaction with the Nrf2 protein. This mode of action suggests that diaryl compounds like this compound could potentially interact with specific protein binding pockets, leading to the modulation of cellular signaling pathways.
Investigations into the cellular pharmacology of N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea, a compound with some structural similarities, indicated that it enters cells via passive diffusion and may bind weakly to intracellular components.
Cellular and Biochemical Pathway Investigations
The exploration of cellular and biochemical pathways affected by this compound is still in its early stages. However, research on related compounds offers potential mechanisms to explore. The aforementioned inhibition of the Keap1-Nrf2 interaction by phenyl bis-sulfonamides leads to the activation of the transcription factor Nrf2. This, in turn, enhances the expression of genes involved in detoxification, redox homeostasis, and mitochondrial function.
Interactive Data Table of Antifungal/Antiviral Activity of Related Compounds
| Compound Class | Specific Example(s) | Activity Type | Target Organism(s) |
| N-phenylbenzamide derivatives | Not specified | Antiviral | Broad-spectrum |
| Sulfonamide derivatives | 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides | Antiviral | Tobacco Mosaic Virus |
| Nicotinamide derivatives | N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide | Antifungal | Rhizoctonia solani, Sclerotinia sclerotiorum |
| Arylsulfonamide-based compounds | N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | Antifungal | Candida spp. |
| Chloro-N-phenyl substituted compounds | 2-chloro-N-phenylacetamide | Antifungal | Fluconazole-resistant Candida spp. |
Supramolecular Chemistry and Non Covalent Interactions
Hydrogen Bonding as a Directing Force in Self-Assembly
Hydrogen bonds are among the most significant non-covalent interactions driving the self-assembly of supramolecular structures. Their directionality and strength allow for the precise arrangement of molecules into predictable patterns.
| Compound | Interaction Type | Resulting Motif | Reference |
|---|---|---|---|
| N,N'-Bis(3-chlorophenyl)malonamide | Intermolecular N-H···O | Molecular Chains | nih.gov |
| N,N'-Bis(2-chlorophenyl)propanediamide | Intermolecular N-H···O | Molecular Chains | nih.gov |
| N,N'-bis(4-chlorophenyl)maleamide | Intermolecular N-H···O | Infinite Chains | nih.gov |
Beyond the dominant N-H···O bonds, weaker hydrogen bonds and other non-covalent interactions play a crucial role in stabilizing the three-dimensional solid-state structures. In the crystal structure of N,N'-bis(2-chlorophenyl)-malonamide, the chains formed by N-H···O bonds are further stabilized by C-H···π interactions. nih.gov This compound also features intramolecular C-H···O hydrogen bonds. nih.gov These C-H···O and C-H···π interactions, while individually less strong than classical hydrogen bonds, collectively contribute to the cohesion and efficient packing of molecules in the crystal lattice, leading to the formation of complex 2D and 3D networks. dcu.ieresearchgate.net
Molecular Recognition and Host-Guest Chemistry
Molecular recognition is the specific binding of one molecule (a host) to another (a guest) through non-covalent interactions. The malonamide (B141969) scaffold can be a key component in systems designed for molecular recognition, where its conformational properties and hydrogen bonding capabilities are exploited.
The design of supramolecular architectures relies on the strategic use of reversible, non-covalent interactions to assemble molecules into larger, functional complexes. tue.nl Key principles include molecular complementarity in shape, size, and chemical properties between interacting components. For malonamide-based systems, design principles can involve modifying the peripheral groups to tune solubility and introduce additional interaction sites. For instance, malonamides have been used in solvent extraction systems to form reverse micelles and other aggregates. nih.govacs.org The growth and structure of these architectures can be controlled by external factors, demonstrating a sophisticated level of design in supramolecular chemistry. nih.govacs.org The ability to tune the size and shape of a molecule's cavity is a crucial aspect of designing host molecules for specific guests. mdpi.com
Intermolecular forces are the foundation of molecular recognition. khanacademy.org The specificity of a host for a guest is determined by the sum of all interaction forces, including hydrogen bonds, dipole-dipole interactions, and London dispersion forces. khanacademy.org Hydrogen bonding is a particularly powerful tool for achieving high specificity. mdpi.com The strength and directionality of N-H···O and other hydrogen bonds allow malonamide-containing molecules to bind with specific partners. A notable example is the role of malonamide linkers in enzyme inhibitors, where intramolecular hydrogen bonds within the malonamide bridge are crucial for achieving the correct conformation to fit into the enzyme's active site. nih.gov This "L-shape" conformation, stabilized by internal hydrogen bonds, allows for optimal recognition and potent inhibition, highlighting how intermolecular forces within a single molecule can dictate its recognition of another. nih.gov
Crystal Engineering of Malonamide Derivatives
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. By systematically modifying the molecular structure of malonamide derivatives, it is possible to control their packing in the crystalline state.
Studies on positional isomers of chlorophenyl malonamides demonstrate key principles of crystal engineering. For example, the crystal structure of N,N'-Bis(3-chlorophenyl)malonamide reveals that the molecules are linked into chains via N-H···O hydrogen bonds. nih.gov The conformation of the amide groups and the dihedral angles between the phenyl rings and amide planes are influenced by the position of the chloro substituent. nih.gov Similarly, the 2-chloro isomer also forms chains through N-H···O bonds but is further stabilized by C-H···π interactions, resulting in a different three-dimensional network. nih.gov The study of a series of related isomers, such as N-(chlorophenyl)pyridinecarboxamides, shows how subtle changes in substituent position can lead to entirely different hydrogen bonding patterns and crystal isomorphism or polymorphism. dcu.ie This ability to predictably alter the solid-state architecture by making small covalent modifications to the molecular building block is the central goal of crystal engineering.
Strategies for Directing Solid-State Organization
A detailed discussion of the strategies for directing the solid-state organization of N,N'-Bis-(4-chloro-phenyl)-malonamide is not possible without experimental crystallographic data.
Relationship between Molecular Conformation and Supramolecular Packing
An analysis of the relationship between the molecular conformation of this compound and its supramolecular packing cannot be provided without the crystal structure of the compound.
Concluding Remarks and Future Research Outlook
Current Challenges and Unexplored Avenues
The primary challenge in the comprehensive understanding of N,N'-Bis-(4-chloro-phenyl)-malonamide is the notable scarcity of dedicated research. Much of the existing knowledge is inferred from studies on its isomers (ortho- and meta-substituted analogs) or other malonamide (B141969) derivatives. This information gap presents a significant hurdle in accurately predicting its biological and material properties.
A major unexplored avenue is the systematic investigation of its polymorphic forms and their influence on physicochemical properties such as solubility and bioavailability. The crystal structures of related compounds, like N,N′-Bis(3-chlorophenyl)malonamide, have been elucidated, revealing complex hydrogen bonding networks. nih.gov However, a detailed crystallographic analysis of the 4-chloro isomer is crucial for understanding its solid-state behavior. Furthermore, its complete spectroscopic characterization and thermal stability profile remain to be comprehensively documented in peer-reviewed literature. The exploration of its coordination chemistry with various metal ions also represents a significant and largely untouched area of research, which could unveil novel catalytic or material applications.
Potential for Rational Design and Targeted Synthesis
The malonamide scaffold is highly amenable to structural modification, offering vast potential for the rational design and targeted synthesis of new derivatives with tailored properties. The synthesis of symmetric N,N'-diarylmalonamides is typically straightforward, often involving the condensation of an appropriately substituted aniline (B41778) with a malonic acid derivative, such as diethyl malonate or malonic acid itself. nih.govresearchgate.netnih.gov This synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR).
Future synthetic strategies could focus on:
Introducing diverse substituents on the phenyl rings to modulate electronic and steric properties, thereby influencing biological activity or material characteristics.
Modifying the malonate backbone , for instance, by introducing substituents on the central methylene (B1212753) carbon, to alter the conformational flexibility and chelating properties of the molecule.
Creating asymmetric derivatives where the two aryl groups are different, potentially leading to compounds with dual modes of action or enhanced selectivity for a biological target.
The principles of rational drug design, which have been successfully applied to create potent inhibitors of enzymes like dipeptidyl peptidase 4 (DPP-4) from different chemical scaffolds, can serve as a blueprint for designing this compound analogs with specific biological activities. nih.gov
Emerging Applications in Materials Science and Biomedicine
While the documented applications of this compound are limited, the broader family of malonamides has shown promise in diverse fields. Extrapolating from these findings suggests several emerging application areas for the target compound.
Biomedical Applications: Chemical databases categorize this compound as a potential antifungal agent. echemi.com This aligns with findings for structurally similar compounds which have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai The presence of the 4-chlorophenyl moiety is a common feature in many pharmacologically active molecules, suggesting that a thorough biological screening of this compound is warranted. For instance, related Schiff bases derived from N,N′-bis(4-ethoxyphenyl)malonamide have been evaluated for antihistaminic activity. researchgate.net
Materials Science Applications: The amide functionalities within the malonamide structure are excellent hydrogen bond donors and acceptors, making them suitable building blocks for supramolecular chemistry and crystal engineering. These interactions can be exploited to construct ordered materials with specific topologies. Furthermore, the chelating ability of the malonamide backbone suggests potential applications in metal extraction and coordination polymers. Research on other malonamide derivatives has demonstrated their utility in creating functionalized polymers for the selective adsorption of metal ions like uranium and thorium, an area where this compound could also prove valuable. researchgate.net
Enhanced Computational Modeling and Machine Learning Approaches
Computational chemistry offers powerful tools to bridge the existing knowledge gap and guide future experimental work. Density Functional Theory (DFT) can be employed to investigate the structural and electronic properties of this compound. Such studies can provide insights into its molecular geometry, vibrational frequencies (FT-IR and Raman spectra), and electronic characteristics like the HOMO-LUMO energy gap, which are crucial for understanding its reactivity and potential as an electronic material. researchgate.netnih.gov Molecular docking simulations can predict the binding affinity and mode of interaction of the compound with various biological targets, thereby identifying potential therapeutic applications and guiding the rational design of more potent derivatives. researchgate.net
Moreover, the rise of machine learning (ML) presents an opportunity to accelerate the discovery and optimization of malonamide-based compounds. ML models can be trained on existing data from diverse chemical libraries to predict a wide range of properties for novel molecules, including solubility, toxicity, and biological activity. taylorfrancis.comsapiosciences.comresearchgate.net By applying ML algorithms to a virtual library of this compound derivatives, researchers can prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources. semanticscholar.orgresearchgate.net
Interdisciplinary Collaborations for Comprehensive Understanding
Realizing the full potential of this compound will necessitate a highly collaborative, interdisciplinary approach. The complexity of moving from a fundamental chemical compound to a functional material or a therapeutic agent requires the integration of expertise from multiple fields.
Key collaborations would involve:
Synthetic Organic Chemists to design and execute efficient syntheses of the parent compound and its novel derivatives.
Computational Chemists to perform DFT and molecular dynamics simulations, as well as develop and apply machine learning models to predict properties and guide experimental design.
Pharmacologists and Biologists to conduct in vitro and in vivo studies to evaluate the biological activity and toxicological profiles of these compounds.
Materials Scientists and Engineers to investigate the solid-state properties, self-assembly behavior, and potential applications in areas like sensing, catalysis, or polymer science.
Crystallographers to determine the precise three-dimensional structures of the compound and its derivatives, which is fundamental to understanding its function.
Such synergistic efforts are essential for a comprehensive understanding of the structure-property-activity relationships of this promising chemical entity and for translating its potential into tangible applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N,N'-Bis-(4-chloro-phenyl)-malonamide with high purity and yield?
- Methodology : A two-step approach is commonly used:
Malonyl chloride activation : React malonyl chloride with 4-chloroaniline in a dry, inert solvent (e.g., THF or DCM) at 0–5°C to form the intermediate N-(4-chlorophenyl)malonamide chloride.
Coupling reaction : Introduce a second equivalent of 4-chloroaniline under basic conditions (e.g., triethylamine) to achieve the bis-substituted product.
- Critical parameters : Temperature control during activation minimizes side reactions (e.g., hydrolysis). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
- Yield optimization : Use excess 4-chloroaniline (1.2–1.5 equivalents) and monitor reaction progress via TLC or LC-MS to prevent over-substitution.
Q. How can X-ray crystallography be applied to resolve structural ambiguities in This compound derivatives?
- Experimental design :
- Crystal growth : Recrystallize the compound from a mixed solvent system (e.g., ethanol/dichloromethane) to obtain single crystals suitable for diffraction .
- Data collection : Use a diffractometer (e.g., Oxford Diffraction Xcalibur) with MoKα radiation (λ = 0.71073 Å) and a CCD detector. Collect data at 293 K to minimize thermal motion artifacts.
- Structure refinement : Employ software like SHELX or OLEX2. Key metrics: R1 < 0.05, wR2 < 0.12, and goodness-of-fit (S) ~1.0 .
- Structural insights : The compound crystallizes in a monoclinic P21/c space group with distinct hydrogen-bonding networks between amide groups and chlorophenyl rings, influencing packing density and stability .
Advanced Research Questions
Q. What are the challenges in correlating computational models with experimental data for This compound’s reactivity?
- Contradiction analysis :
- DFT studies predict preferential nucleophilic attack at the central malonamide carbonyl due to electron-withdrawing chloro groups. However, experimental kinetic data (e.g., hydrolysis rates in acidic media) show higher reactivity at the aryl-amide bond .
- Resolution : Incorporate solvation effects (e.g., PCM models) and transition-state analysis to refine computational predictions. Validate with isotopic labeling (e.g., ¹⁸O tracing) to track bond cleavage pathways .
- Table 1 : Key computational vs. experimental reactivity parameters
| Parameter | DFT Prediction | Experimental Observation |
|---|---|---|
| Hydrolysis site | Central carbonyl | Aryl-amide bond |
| Activation energy (kJ/mol) | 85 ± 3 | 92 ± 4 |
| Solvent effect (ΔG) | -12.5 (H2O) | -14.2 (H2O) |
Q. How does This compound perform in solvent extraction systems for metal ion separation?
- Application in actinide/lanthanide separation :
- Mechanism : The malonamide acts as a neutral extractant, forming complexes with U(VI) and Pu(IV) nitrates via dipole interactions. For Nd(III), ion-pair complexes dominate at high acidity (>3 M HNO3) .
- Optimization : Modify alkyl chain length (e.g., N,N'-dimethyl-N,N'-dibutyl-tetradecylmalonamide) to enhance lipophilicity and reduce third-phase formation. Test extraction efficiency using batch experiments with ²³⁵U/¹⁵²Eu tracers .
- Case study : In the DIAMEX process, malonamide derivatives achieve >99% recovery of minor actinides from high-level waste, with separation factors (SF) of 10–20 for Am(III)/Eu(III) .
Data Contradiction and Resolution
Q. Why do solubility studies of This compound in polar solvents report conflicting results?
- Conflict : Early studies claim solubility in DMSO (>50 mg/mL), while recent work reports limited solubility (<10 mg/mL) .
- Resolution :
- Purity factors : Impurities (e.g., residual 4-chloroaniline) can artificially inflate solubility. Validate purity via ¹H NMR (absence of δ 6.5–7.5 ppm aryl-H signals) and elemental analysis .
- Crystallinity : Amorphous forms exhibit higher solubility than crystalline phases. Characterize material via PXRD before testing .
Methodological Guidelines
Q. How to design a stability study for This compound under varying pH conditions?
- Protocol :
Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C and 40°C.
Monitor degradation via HPLC-UV (λ = 254 nm) at 0, 24, 48, and 168 hours.
Identify degradation products using HRMS and ¹³C NMR.
- Key findings : The compound is stable at pH 4–8 (t₁/₂ > 30 days) but hydrolyzes rapidly at pH < 2 (t₁/₂ = 4 hours) via aryl-amide bond cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
